molecular formula C8H14Cl2N2 B3261210 1-N-Ethylbenzene-1,2-diamine dihydrochloride CAS No. 340155-27-3

1-N-Ethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3261210
CAS No.: 340155-27-3
M. Wt: 209.11 g/mol
InChI Key: OGKIGBJEYKRKCA-UHFFFAOYSA-N
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Description

1-N-Ethylbenzene-1,2-diamine dihydrochloride (CAS 340155-27-3) is the salt form of a versatile aromatic diamine. With the molecular formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.11 g/mol , this compound offers improved stability and handling properties compared to its free base form, N1-Ethylbenzene-1,2-diamine (CAS 23838-73-5) . The dihydrochloride salt readily dissociates in aqueous solutions, and its primary amine groups can participate in acid-base chemistry, making it useful as a building block in complex organic synthesis . As a bifunctional molecule featuring both an aromatic and an alkyl amine, it serves as a key precursor in the construction of nitrogen-containing heterocycles and complex molecular architectures . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care; the free base is classified with hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For optimal stability, store in a dark place, sealed in a dry environment, at 2-8°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-ethylbenzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-10-8-6-4-3-5-7(8)9;;/h3-6,10H,2,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKIGBJEYKRKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 N Ethylbenzene 1,2 Diamine

Established Laboratory-Scale Synthetic Routes

In a laboratory setting, 1-N-Ethylbenzene-1,2-diamine is typically synthesized through methods that offer high yields and well-controlled reaction conditions. The two primary approaches involve the reduction of a nitroaniline precursor and nucleophilic substitution reactions starting from o-phenylenediamine (B120857).

Catalytic Reduction of N-Ethyl-2-nitroaniline Precursors

A prevalent and effective laboratory method for the synthesis of 1-N-Ethylbenzene-1,2-diamine is the catalytic hydrogenation of its corresponding nitro precursor, N-Ethyl-2-nitroaniline. This reaction involves the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) in the presence of a metal catalyst and a hydrogen source.

The general transformation is as follows:

N-Ethyl-2-nitroaniline + H₂ (in presence of a catalyst) → 1-N-Ethylbenzene-1,2-diamine + H₂O

A variety of catalysts can be employed for this transformation, with palladium on activated carbon (Pd/C) being a common choice due to its high efficiency and selectivity. Other noble metal catalysts such as platinum (Pt) and rhodium (Rh) are also effective. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures in a specialized apparatus.

Interactive Data Table: Catalytic Systems for the Reduction of N-Ethyl-2-nitroaniline

CatalystHydrogen SourceSolventTemperature (°C)Pressure (psi)Yield (%)
10% Pd/CH₂ gasEthanolRoom Temperature50~100
PtO₂ (Adam's catalyst)H₂ gasEthyl AcetateRoom Temperature45-50High
Raney NickelH₂ gasEthanol50-100500-1000Good
5% Rh/CH₂ gasMethanol (B129727)Room Temperature50High

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Upon completion, the catalyst is typically removed by filtration, and the product is isolated by evaporation of the solvent. The crude product can then be purified further if necessary.

Nucleophilic Substitution Approaches from o-Phenylenediamine Derivatives

An alternative strategy for the synthesis of 1-N-Ethylbenzene-1,2-diamine involves the direct ethylation of o-phenylenediamine. However, achieving selective mono-N-alkylation can be challenging, as the reaction can proceed to form the di-substituted product, N,N'-diethylbenzene-1,2-diamine. To circumvent this issue, reductive amination offers a more controlled approach. wikipedia.org

Reductive amination involves the reaction of o-phenylenediamine with an aldehyde, in this case, acetaldehyde, to form an intermediate imine. masterorganicchemistry.com This imine is then reduced in situ to the desired secondary amine without being isolated. masterorganicchemistry.com

The two-step, one-pot reaction can be summarized as:

o-Phenylenediamine + Acetaldehyde ⇌ N-(1-aminoethylidene)benzene-1,2-diamine (imine) + H₂O

N-(1-aminoethylidene)benzene-1,2-diamine + Reducing Agent → 1-N-Ethylbenzene-1,2-diamine

A key advantage of this method is the ability to use milder reducing agents that are selective for the imine functional group in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards the starting aldehyde compared to the intermediate imine. masterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol or ethanol under weakly acidic conditions to facilitate imine formation.

Industrial-Scale Synthesis Strategies from Benzene (B151609) Derivatives

For the large-scale production of 1-N-Ethylbenzene-1,2-diamine, the synthetic strategy often begins with more readily available and cost-effective starting materials derived from benzene. A plausible industrial route would involve a multi-step process, beginning with the transformation of a benzene derivative to o-phenylenediamine, followed by N-ethylation.

A representative industrial pathway could be:

Chlorination of Benzene: Benzene is first chlorinated to produce dichlorobenzene isomers.

Nitration of 1,4-Dichlorobenzene (B42874): The 1,4-dichlorobenzene isomer is then nitrated to yield 2,5-dichloro-nitrobenzene.

Amination: The 2,5-dichloro-nitrobenzene is reacted with ammonia (B1221849) under pressure to substitute one of the chlorine atoms, forming 4-chloro-2-nitroaniline (B28928).

Catalytic Hydrogenation: The 4-chloro-2-nitroaniline is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitro group to an amino group and removes the remaining chlorine atom (hydrodechlorination) to produce o-phenylenediamine.

N-Alkylation: The resulting o-phenylenediamine is then N-alkylated. On an industrial scale, this is often achieved through gas-phase reaction with an alcohol, such as ethanol, over a solid catalyst at elevated temperatures. google.com Catalysts for this step can include various metal oxides or silica-aluminas. google.com

Purity Optimization and Characterization Techniques in Synthesis

Ensuring the high purity of 1-N-Ethylbenzene-1,2-diamine is crucial for its subsequent applications, particularly in the pharmaceutical and specialty chemical sectors. Impurities can lead to undesirable side reactions and affect the quality of the final product. Therefore, rigorous purification and characterization are integral parts of the synthetic process.

Potential Impurities:

From Catalytic Reduction: Unreacted N-Ethyl-2-nitroaniline, and potentially over-reduced or side-products depending on the catalyst and conditions.

From Nucleophilic Substitution: Unreacted o-phenylenediamine, and the di-substituted by-product N,N'-diethylbenzene-1,2-diamine.

Purification Techniques:

Distillation: Vacuum distillation is often employed to purify the final product, separating it from less volatile starting materials or higher boiling point by-products.

Crystallization/Recrystallization: The dihydrochloride (B599025) salt of the diamine can be prepared and purified by recrystallization from a suitable solvent system. This is an effective method for removing many types of impurities.

Column Chromatography: For laboratory-scale purifications requiring very high purity, silica (B1680970) gel column chromatography can be used to separate the desired product from closely related impurities.

Characterization Techniques:

The identity and purity of 1-N-Ethylbenzene-1,2-diamine are confirmed using a variety of analytical methods:

Interactive Data Table: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRTo determine the number and types of protons in the molecule.Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and amine protons.
¹³C NMRTo identify the number and types of carbon atoms.Resonances for the two carbons of the ethyl group and the six aromatic carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for N-H stretching of the primary and secondary amines, and C-H stretching of the aromatic ring and alkyl group.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A major peak corresponding to the product, with the area percentage indicating its purity.
Thin Layer Chromatography (TLC) To monitor reaction progress and for a quick purity check.A single spot for the pure compound with a specific retention factor (Rf) in a given solvent system.

Green Chemistry Principles in 1-N-Ethylbenzene-1,2-diamine Synthesis

The application of green chemistry principles to the synthesis of 1-N-Ethylbenzene-1,2-diamine aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the choice of solvents, catalysts, and energy efficiency. mdpi.com

Catalytic Reduction Route:

Catalyst Selection: The use of heterogeneous catalysts like Pd/C is advantageous as they can be easily recovered by filtration and reused, minimizing waste. magnusgroup.org Research into using more abundant and less toxic metal catalysts is an active area. magnusgroup.org

Solvent Choice: Utilizing greener solvents such as ethanol, which is bio-based, or even water, is preferred over more hazardous organic solvents. jk-sci.comwhiterose.ac.uk The development of catalytic systems that are efficient in aqueous media is a key goal. rsc.org

Hydrogen Source: While hydrogen gas is a clean reagent, its use can pose safety challenges. Transfer hydrogenation, which uses safer hydrogen donors like formic acid or isopropanol, can be a greener alternative.

Nucleophilic Substitution Route:

Atom Economy: Reductive amination is a one-pot reaction that generally has good atom economy, as the main by-product is water. wikipedia.org

Reducing Agents: While borohydride (B1222165) reagents are effective, they can generate hazardous waste. Catalytic hydrogenation of the intermediate imine would be a greener alternative.

Energy Efficiency: Performing the reaction at or near room temperature reduces energy consumption. wikipedia.org

Industrial-Scale Considerations:

Waste Minimization: Designing the industrial process to minimize the formation of by-products and to recycle unreacted starting materials is crucial.

Safer Intermediates: Exploring synthetic routes that avoid the use of highly toxic or hazardous intermediates is a priority in green process design.

Energy Consumption: Optimizing reaction conditions to use lower temperatures and pressures can significantly reduce the energy footprint of the industrial process.

By integrating these green chemistry principles, the synthesis of 1-N-Ethylbenzene-1,2-diamine can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 1 N Ethylbenzene 1,2 Diamine

Fundamental Chemical Transformations

Oxidation Pathways and Product Characterization

The oxidation of 1-N-Ethylbenzene-1,2-diamine, similar to its parent compound o-phenylenediamine (B120857) (OPD), is a key transformation that leads to the formation of complex heterocyclic structures. The presence of the electron-donating ethyl group on one of the nitrogen atoms influences the electron density of the aromatic ring and the amino groups, thereby affecting the oxidation potential and the nature of the resulting products.

Electrochemical studies and chemical oxidation reactions show that N-substituted o-phenylenediamines typically undergo oxidative cyclization. The primary products are substituted phenazines or related dihydrophenazine structures. ntu.edu.tw The oxidation process is believed to proceed through the formation of a radical cation intermediate, followed by dimerization and subsequent cyclization.

A proposed general mechanism for the oxidation of an N-substituted o-phenylenediamine involves:

Initial Electron Transfer: The diamine undergoes a one-electron oxidation to form a radical cation.

Radical Coupling: Two molecules of the radical cation couple, typically in a head-to-tail fashion.

Cyclization: The resulting dimer undergoes intramolecular cyclization.

Aromatization: The cyclized intermediate eliminates protons and electrons to form the stable, aromatic phenazine (B1670421) ring system.

In the case of 1-N-Ethylbenzene-1,2-diamine, oxidation is expected to yield derivatives of 2-aminophenazine. For instance, oxidation in the presence of copper ions can produce fluorescent phenazine derivatives. mdpi.com The specific product would be an N-ethylated dihydrophenazine, which can be further oxidized to the corresponding phenazine.

Table 1: Characterization of Potential Oxidation Products

Product Class General Structure Key Spectroscopic Features
Dihydrophenazines Fused tricyclic system with two nitrogen atoms Reversible redox couple in cyclic voltammetry; distinct UV-Vis absorption from the parent diamine. ntu.edu.tw
Phenazines Fully aromatic, planar tricyclic system Strong fluorescence; characteristic signals in 1H and 13C NMR in the aromatic region; distinct mass spectrum peak. mdpi.com
Polymeric materials Complex polymer chains Broad signals in NMR spectra; often insoluble; useful in conductive polymer applications.

Reduction Reactions and Derivative Formation

While the aromatic diamine is itself a reduced species, its derivatives, formed through condensation reactions, can undergo significant reduction transformations. 1-N-Ethylbenzene-1,2-diamine serves as a crucial building block for various heterocyclic systems, most notably benzodiazepines and benzimidazoles. rsc.orgnih.gov

Benzodiazepine (B76468) Formation and Reduction: The condensation of 1-N-Ethylbenzene-1,2-diamine with β-diketones or α,β-unsaturated ketones yields 1,5-benzodiazepine derivatives. mdpi.comresearchgate.net These compounds contain an imine (C=N) bond within the seven-membered ring, which is susceptible to reduction.

Catalytic Hydrogenation: The C=N bond in the benzodiazepine ring can be selectively reduced using catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄). This process yields tetrahydrobenzodiazepine derivatives, which have different conformational and biological properties.

Benzimidazole (B57391) Formation: Reaction with aldehydes or carboxylic acids leads to the formation of 1-ethyl-substituted benzimidazoles. nih.gov The benzimidazole ring is aromatic and generally resistant to reduction under mild conditions. However, under more forcing conditions, the benzene (B151609) portion of the molecule can be hydrogenated.

Table 2: Common Derivatives and Their Reduction Products

Starting Derivative Reducing Agent Product
1,5-Benzodiazepine NaBH₄ or H₂/Pd-C Tetrahydro-1,5-benzodiazepine
Quinoxaline (B1680401) H₂/Raney Ni Tetrahydroquinoxaline
1-Ethylbenzimidazole High pressure H₂/Rh-C 1-Ethyl-4,5,6,7-tetrahydrobenzimidazole

Electrophilic Aromatic Substitution Directivity

The benzene ring of 1-N-Ethylbenzene-1,2-diamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: an amino group (-NH₂) and an ethylamino group (-NHC₂H₅). pressbooks.pub Both are powerful ortho-, para-directors. uci.edusavemyexams.com

The directing effects of the two adjacent amino groups reinforce each other, strongly directing incoming electrophiles to the positions para to each nitrogen atom.

Position 4: Para to the -NH₂ group and meta to the -NHC₂H₅ group.

Position 5: Para to the -NHC₂H₅ group and meta to the -NH₂ group.

Due to the strong activating and directing nature of these substituents, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C4 and C5 positions. wikipedia.orgmasterorganicchemistry.com The ethylamino group is a slightly stronger activator than the primary amino group due to the positive inductive effect of the ethyl group, which may lead to a slight preference for substitution at the C5 position. However, a mixture of 4- and 5-substituted products is generally expected. Under strongly acidic conditions, protonation of the amino groups can occur, which deactivates the ring towards substitution.

Table 3: Predicted Regioselectivity in EAS Reactions

Reaction Electrophile (E⁺) Major Product(s) Conditions to Consider
Nitration NO₂⁺ 4-Nitro- and 5-Nitro-1-N-ethylbenzene-1,2-diamine Requires careful control to avoid oxidation and poly-nitration. Ring deactivation under strong acid (HNO₃/H₂SO₄). masterorganicchemistry.com
Halogenation Br⁺, Cl⁺ 4-Halo- and 5-Halo-1-N-ethylbenzene-1,2-diamine Can proceed without a Lewis acid catalyst due to high ring activation. Polyhalogenation is possible. mdpi.com
Sulfonation SO₃ (or HSO₃⁺) 4-Sulfonic acid and 5-Sulfonic acid derivatives Reaction is typically reversible. youtube.com

Acid-Base Equilibria and Solution Behavior of 1-N-Ethylbenzene-1,2-diamine Dihydrochloride (B599025)

1-N-Ethylbenzene-1,2-diamine is a dibasic compound, meaning it can accept two protons to form a dihydrochloride salt. The two amino groups have distinct basicities, which are reflected in their respective pKa values (referring to the conjugate acids). The electron-donating ethyl group increases the electron density on the nitrogen to which it is attached, making the ethylamino group more basic than the primary amino group.

The equilibria in an aqueous solution can be described as follows:

First Protonation: B + H₂O ⇌ BH⁺ + OH⁻ (where B = 1-N-Ethylbenzene-1,2-diamine) The first proton will add to the more basic nitrogen (the ethylamino group).

Second Protonation: BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ The second proton adds to the primary amino group.

Table 4: Estimated Acid-Base Properties

Species Description Estimated pKa Predominant form in:
BH₂²⁺ Diprotonated (dihydrochloride form) ~1.0 Strongly acidic solution (pH < 1)
BH⁺ Monoprotonated ~5.0 Mildly acidic to neutral solution (pH 1-5)
B Free base - Neutral to alkaline solution (pH > 5)

Note: pKa values are estimates for the conjugate acids.

Reaction Kinetics and Thermodynamic Considerations

The rates of reactions involving 1-N-Ethylbenzene-1,2-diamine are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. Kinetic studies of related N-substituted phenylenediamines provide insight into the mechanistic pathways. researchgate.net

Condensation Reactions: The formation of benzodiazepines and benzimidazoles from o-phenylenediamines and carbonyl compounds is a well-studied reaction. The reaction rate is often dependent on the nature of the carbonyl compound and the acidity of the medium, which can catalyze the initial nucleophilic attack and the subsequent dehydration step. researchgate.netlookchem.com For instance, the condensation with aliphatic ketones has been shown to follow kinetics where the initial rate of gas (water vapor) evolution correlates with the reaction rate. lookchem.com

Oxidation Reactions: The kinetics of the oxidation of N-substituted phenylenediamines have been investigated, often revealing complex mechanisms. For example, the oxidation of N,N-dimethyl-p-phenylenediamine by caeruloplasmin showed that the rate was constant over a range of substrate concentrations, with Lineweaver-Burk plots indicating multiple substrate binding sites. nih.gov Such studies suggest that the oxidation of 1-N-Ethylbenzene-1,2-diamine likely involves multi-step electron transfers and potential radical intermediates.

Thermodynamically, the formation of aromatic heterocyclic products like benzimidazoles and phenazines is highly favorable due to the stability gained from creating an aromatic system. These cyclization reactions are typically exothermic and have a negative Gibbs free energy change (ΔG), driving the reaction towards the products.

Investigating Rearrangement Mechanisms in Reactions Involving the Compound

While 1-N-Ethylbenzene-1,2-diamine itself does not typically undergo rearrangement, its derivatives can participate in classic organic rearrangement reactions, leading to novel molecular scaffolds.

Beckmann Rearrangement: This reaction involves the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org A derivative of 1-N-Ethylbenzene-1,2-diamine could be synthesized to contain a ketone functional group. This ketone can then be converted to its corresponding oxime with hydroxylamine. Upon treatment with an acid catalyst (e.g., H₂SO₄, PCl₅), the oxime would undergo a Beckmann rearrangement. masterorganicchemistry.comaudreyli.com The group anti-periplanar to the oxime's hydroxyl group migrates, leading to the formation of a lactam or an N-substituted amide. wikipedia.org

Benzilic Acid Rearrangement: This rearrangement involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org 1-N-Ethylbenzene-1,2-diamine can be condensed with a 1,2-diketone like benzil (B1666583) to form a quinoxaline derivative. If a derivative were prepared that itself contained a 1,2-diketone moiety, it could undergo a base-catalyzed benzilic acid rearrangement. rsc.orgresearchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by a 1,2-migration of an alkyl or aryl group to the adjacent carbonyl carbon. wikipedia.org

These rearrangement reactions provide powerful synthetic tools to transform derivatives of 1-N-Ethylbenzene-1,2-diamine into more complex structures with different functionalities and ring systems.

In-depth Scientific Review of 1-N-Ethylbenzene-1,2-diamine Dihydrochloride Uncovers Gaps in Coordination Chemistry Literature

A comprehensive review of available scientific literature reveals a significant lack of specific research on the coordination chemistry of the compound this compound. Despite extensive searches for data pertaining to its ligand properties, the synthesis and characterization of its metal complexes, and its potential applications in catalysis, no dedicated studies detailing these aspects for this specific molecule could be identified.

The field of coordination chemistry extensively documents the behavior of related parent compounds such as ethylenediamine (B42938) and 1,2-benzenediamine (o-phenylenediamine). These simpler diamines are well-known for their ability to act as bidentate ligands, forming stable chelate rings with a variety of transition metals. The introduction of substituents onto the nitrogen atoms, such as methyl or ethyl groups, is also a subject of study, as these modifications can significantly influence the steric and electronic properties of the resulting metal complexes.

However, the specific ligand , 1-N-Ethylbenzene-1,2-diamine, which combines the features of a benzene backbone with an N-ethyl substituted diamine, does not appear as a subject of focused study in the accessible chemical databases and research publications. Consequently, critical data required to detail its coordination behavior, such as single-crystal X-ray diffraction analyses of its metal complexes or spectroscopic signatures of its metal-ligand interactions, are not available. Similarly, there is no documented evidence of its application in the field of catalysis.

While general principles of coordination chemistry allow for predictions about its potential behavior—it would likely act as a bidentate N,N'-donor ligand—the absence of empirical data prevents a scientifically rigorous discussion as outlined. The ethyl group would be expected to introduce specific steric and electronic effects, but the nature and magnitude of these effects on complex stability, geometry, and reactivity remain uninvestigated.

Therefore, it must be concluded that the coordination chemistry of 1-N-Ethylbenzene-1,2-diamine and its corresponding metal complexes represents an unexplored area of research. The information necessary to construct a detailed and scientifically accurate article according to the specified requirements is not present in the current body of scientific literature.

Coordination Chemistry of 1 N Ethylbenzene 1,2 Diamine and Its Metal Complexes

Applications in Catalysis

Hydrogenation Catalysis Mediated by Palladium Complexes

Palladium complexes are renowned for their catalytic prowess in hydrogenation reactions. The catalytic activity of these complexes is significantly influenced by the nature of the ligands coordinated to the palladium center. Ligands derived from diamines, such as 1-N-Ethylbenzene-1,2-diamine, can form stable chelate rings with palladium(II), creating complexes that can act as effective catalysts.

Table 1: General Conditions for Hydrogenation using Supported Palladium Catalysts

Substrate TypeCatalystHydrogen SourceTemperature (°C)Pressure (bar)MediumRef
QuinolinesPolymer-supported PdH₂8010Aqueous researchgate.net
NitroarenesPolymer-supported PdNaBH₄Room TempN/AWater researchgate.net
Fatty Acid Methyl EstersPd complexes with N-ligandsTransfer HydrogenationN/AN/AN/A cardiff.ac.uk
ArylacetylenesPalladium Capsule ComplexEt₃SiHRefluxN/ACH₂Cl₂ nih.gov

Asymmetric Catalysis with 1-N-Ethylbenzene-1,2-diamine Derived Ligands

Chiral diamines are fundamental building blocks for synthesizing ligands used in asymmetric catalysis. 1-N-Ethylbenzene-1,2-diamine, being a chiral molecule (if the ethyl group is attached to only one of the nitrogen atoms, creating a stereocenter), can be used to prepare chiral ligands. These ligands, when complexed with a metal like rhodium or iridium, can catalyze reactions to produce one enantiomer of a product in excess over the other.

The effectiveness of these catalysts relies on the three-dimensional structure of the metal-ligand complex, which creates a chiral environment around the active site. The N-ethyl and phenyl groups of the diamine would play a crucial role in defining this chiral pocket. The development of nonsymmetrical modular P,N-ligands (containing both phosphorus and nitrogen donor atoms) has been a significant advancement, often outperforming traditional C₂-symmetric ligands in various metal-catalyzed reactions. nih.govresearchgate.net Ligands derived from 1-N-Ethylbenzene-1,2-diamine could be designed as P,N- or N,N'-type ligands for applications in asymmetric hydrogenations, cyclopropanations, and other enantioselective transformations. nih.govnih.gov

Role as a Precursor for Schiff Base Ligands in Catalysis

1-N-Ethylbenzene-1,2-diamine can serve as a versatile precursor for the synthesis of Schiff base ligands. Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. chemijournal.com The reaction of 1-N-Ethylbenzene-1,2-diamine with various carbonyl compounds would yield a class of multidentate ligands containing the characteristic imine (-C=N-) bond.

These Schiff base ligands are adept at coordinating with a wide range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. chemijournal.comchemmethod.com The resulting complexes have found applications in diverse catalytic processes. The electronic and steric properties of the Schiff base ligand, which can be easily tuned by selecting different aldehyde or ketone precursors, directly impact the catalytic activity of the metal complex. For example, Schiff base complexes derived from ethylenediamine (B42938) and vanillin (B372448) have been synthesized and their coordination with various metal ions studied. chemmethod.com Similarly, those derived from salicylaldehyde (B1680747) and ethylenediamine are well-known in coordination chemistry. chemijournal.com The use of 1-N-Ethylbenzene-1,2-diamine would introduce specific steric bulk and electronic effects from the N-ethyl and phenyl groups, potentially leading to novel catalytic properties.

Table 2: Examples of Schiff Base Ligands from Diamines

Diamine PrecursorCarbonyl PrecursorResulting Schiff Base TypeMetal Ions CoordinatedRef
EthylenediamineVanillinN,N'-bis(vanillin)ethylenediamineMn(II), Co(II), Ni(II), Cu(II), Zn(II) chemmethod.com
EthylenediamineSalicylaldehydeN,N'-bis(salicylidene)ethylenediamineCu(II), Ni(II), Co(II) chemijournal.com
Primary AminesAromatic AldehydesGeneral Imine (-C=N-)Transition Metals chemijournal.com

Metal-Organic Framework (MOF) Synthesis and Catalytic Functions

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Diamine-functionalized linkers are often incorporated into MOF structures to introduce specific functionalities, such as basic sites for CO₂ capture or anchoring points for catalytic metal species.

While there are no specific reports on the use of 1-N-Ethylbenzene-1,2-diamine as a linker or functionalizing agent in MOF synthesis, its structure is suitable for such applications. It could be used to modify existing MOF linkers post-synthetically or be integrated into a linker molecule before MOF assembly. For example, ethylenediamine has been used to functionalize the metal sites of MOFs like MIL-100(Fe) and MIL-100(Al). researchgate.net The introduction of the 1-N-Ethylbenzene-1,2-diamine moiety could create unique porous environments and active sites within the MOF. Such functionalized MOFs could serve as heterogeneous catalysts, combining the active sites derived from the diamine-metal complex with the high surface area and shape-selectivity of the MOF support. This approach has been explored for various catalytic applications, including thioamide cyclization and the hydrolysis of chemical warfare agent simulants using UiO-type MOFs. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 N Ethylbenzene 1,2 Diamine Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-N-Ethylbenzene-1,2-diamine dihydrochloride (B599025) in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and connectivity of atoms.

In ¹H NMR, distinct signals are expected for the protons of the ethyl group (a triplet for the -CH₃ and a quartet for the -CH₂-), the aromatic protons on the benzene (B151609) ring, and the amine protons. The dihydrochloride nature of the salt would result in the amine protons appearing as broad signals at a downfield chemical shift due to their acidic character and exchange with residual water. The aromatic region would display complex splitting patterns resulting from the disubstituted benzene ring.

In ¹³C NMR spectroscopy, distinct resonances are anticipated for the two carbons of the ethyl group, and the six carbons of the benzene ring. The carbon atoms directly bonded to the nitrogen atoms (C1 and C2 of the benzene ring) would be shifted downfield due to the electron-withdrawing effect of the amino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-N-Ethylbenzene-1,2-diamine Dihydrochloride in D₂O.
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic C-H~6.8-7.5~115-145
-NH-CH₂-CH₃~3.2 (quartet)~45
-NH-CH₂-CH₃~1.3 (triplet)~15
-NH and -NH₂Broad, variableN/A

Multi-Dimensional NMR Techniques

While 1D NMR provides foundational data, multi-dimensional NMR techniques are employed for definitive structural assignment, especially for complex molecules. weebly.com

Correlation Spectroscopy (COSY): This technique establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would unequivocally confirm the connectivity within the ethyl group by showing a cross-peak between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. It would also help delineate the coupling network among the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons. This experiment would be used to assign each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum.

Variable-Temperature NMR for Conformational Analysis

Variable-Temperature (VT) NMR is a powerful technique for investigating dynamic processes such as conformational changes or restricted bond rotations. In the case of this compound, VT-NMR could be used to study the rotational dynamics around the C-N bonds. At lower temperatures, rotation might be slowed, potentially leading to the observation of distinct conformers. This can be influenced by intramolecular hydrogen bonding between the ammonium (B1175870) groups and the chloride counter-ions, which could create a more rigid structure. By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for the conformational exchange can be determined. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.gov For this compound, these methods are complementary and crucial for confirming the presence of key structural features.

The FT-IR spectrum is expected to be dominated by broad and strong absorptions in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in the protonated amine (ammonium) groups. core.ac.uk These bands are typically broadened due to extensive hydrogen bonding with the chloride anions. Other key absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (~1600-1450 cm⁻¹), and C-N stretching vibrations (~1300-1200 cm⁻¹). docbrown.inforesearchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. It would be especially useful for observing the symmetric vibrations of the benzene ring and the carbon-carbon backbone. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H⁺ Stretch (Ammonium)3200 - 2800 (broad)FT-IR
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch3000 - 2850FT-IR, Raman
Aromatic C=C Stretch1610 - 1580, 1500 - 1450FT-IR, Raman
N-H Bend1550 - 1480FT-IR
C-N Stretch1300 - 1200FT-IR

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For the analysis of this compound, techniques like Electrospray Ionization (ESI) are typically used, which would detect the cationic form of the parent molecule (the free base, C₈H₁₂N₂). The molecular ion peak ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the protonated free base (molecular weight 136.19 g/mol ). chemicalbook.comscbt.com

The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule under electron impact (EI) or collision-induced dissociation (CID) would include: libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a characteristic fragmentation pathway for amines.

Loss of an Ethyl Radical: Cleavage of the N-C bond of the ethyl group, resulting in a fragment ion at [M-29]⁺.

Formation of Tropylium (B1234903) Ion: A common fragmentation for ethylbenzene (B125841) derivatives involves rearrangement and loss of a methyl radical to form a stable tropylium ion at m/z 91, although this may be less favored than amine-directed fragmentation. docbrown.info

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 1-N-Ethylbenzene-1,2-diamine.
m/zProposed Fragment StructureFragmentation Pathway
136[C₈H₁₂N₂]⁺˙Molecular Ion (Free Base)
121[C₇H₉N₂]⁺Loss of methyl radical (-CH₃) from ethyl group
107[C₇H₉N]⁺˙Loss of ethylamino radical (-NHCH₂CH₃)
91[C₇H₇]⁺Tropylium ion (rearrangement)

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis of Complexes

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a solid sample. For this compound, XPS can confirm the presence of all expected elements (C, N, Cl) and provide insight into their chemical environment. ias.ac.in

C 1s Spectrum: The carbon 1s spectrum would be complex, requiring deconvolution to separate the signals from the aromatic carbons and the aliphatic carbons of the ethyl group.

N 1s Spectrum: The nitrogen 1s spectrum is particularly informative. Due to the protonation of the amine groups in the dihydrochloride salt, the N 1s binding energy is expected to be significantly higher (~401-402 eV) compared to that of a neutral amine (~400 eV). uic.edu This positive shift is a direct result of the positive charge on the nitrogen atoms. ias.ac.in

Cl 2p Spectrum: The chlorine 2p spectrum would show a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with a binding energy around 197-198 eV, which is typical for ionic chloride (Cl⁻), confirming the salt nature of the compound. nus.edu.sg

Table 4: Predicted Binding Energies (eV) in the XPS Spectrum of this compound.
Core LevelPredicted Binding Energy (eV)Inferred Chemical State
C 1s~285 (aliphatic), ~286 (aromatic)C-C, C-H, C-N
N 1s~401.5Protonated Amine (R-NH₃⁺, R₂-NH₂⁺)
Cl 2p₃/₂~197.2Ionic Chloride (Cl⁻)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, or degradants, and for the quantitative assessment of its purity. nbinno.com

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the purity analysis of non-volatile, polar, and ionic compounds. A reversed-phase method using a C18 column is typically employed. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ionic nature of the dihydrochloride requires a buffered mobile phase to ensure consistent retention times and good peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the benzene ring exhibits strong absorbance.

Gas Chromatography (GC): Direct analysis of the dihydrochloride salt by GC is not feasible due to its low volatility and thermal instability. However, GC analysis can be performed on the free base form of the compound. This requires a neutralization step prior to injection. Alternatively, the amine groups can be derivatized (e.g., by silylation) to create a more volatile and thermally stable compound suitable for GC analysis, typically with a Flame Ionization Detector (FID).

Table 5: Typical Chromatographic Methods for Purity Assessment.
TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorSample Preparation
HPLCReversed-Phase C18Acetonitrile / Buffered WaterUV-VisDissolution in mobile phase
GCPolar (e.g., DB-WAX) or Nonpolar (e.g., DB-5)Helium or HydrogenFIDConversion to free base or derivatization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) mode, is a cornerstone for the analysis of phenylenediamine derivatives. This technique is well-suited for separating the target compound from starting materials, intermediates, and degradation products. The analysis of the closely related compound, N-methyl-o-phenylenediamine dihydrochloride, in pharmaceutical substances provides a strong model for the conditions applicable to this compound. semanticscholar.org

A typical RP-HPLC method employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. semanticscholar.org The separation mechanism is based on the differential partitioning of the analyte between the two phases. For amine salts like this compound, controlling the pH of the mobile phase is crucial. An acidic mobile phase ensures that the amine groups are protonated, enhancing their solubility in the aqueous mobile phase and leading to sharp, symmetrical peaks. osha.gov UV detection is commonly used, with the wavelength set to an absorbance maximum for the phenylenediamine chromophore, such as 230 nm, to ensure high sensitivity. semanticscholar.org

Key Research Findings:

Validated RP-HPLC methods for similar compounds demonstrate high reproducibility and sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) in the microgram per gram (µg/g) range. semanticscholar.org

The stability of phenylenediamines is a critical factor; they are susceptible to oxidation. osha.gov Maintaining an acidic pH until the point of analysis helps to stabilize the compound as the salt form. osha.gov

Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate impurities with a wide range of polarities. semanticscholar.org

Below is a table summarizing typical parameters for an HPLC analysis of this compound, based on established methods for analogous compounds.

Table 1: Typical HPLC Parameters for Analysis

Parameter Typical Specification Purpose
Column Kromasil C18 (150 x 4.6 mm, 5 µm) or similar Reverse-phase separation based on hydrophobicity. semanticscholar.org
Mobile Phase Acetonitrile and an acidic buffer (e.g., pH 3.0 phosphate or formic acid) Elutes the compound from the column; acidic pH maintains analyte stability and peak shape. semanticscholar.orgosha.govsielc.com
Elution Mode Gradient Allows for the separation of compounds with varying polarities in a single run. semanticscholar.org
Flow Rate 1.0 mL/min Controls the speed of the separation and retention times. semanticscholar.org
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. semanticscholar.org
Detector UV Spectrophotometer Quantifies the analyte by measuring its absorbance of UV light, typically at 230 nm. semanticscholar.org

| Injection Vol. | 20 µL | The volume of the sample introduced into the system. semanticscholar.org |

Gas Chromatography (GC) Coupled with Specific Detectors

Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. However, the direct analysis of polar amines like 1-N-Ethylbenzene-1,2-diamine can be challenging due to their low volatility and tendency to interact with active sites in the GC system, leading to poor peak shape and reproducibility. nih.gov To overcome these issues, derivatization is a common strategy employed for phenylenediamines. osha.gov

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For aromatic amines, acylation with reagents like heptafluorobutyric acid anhydride (B1165640) (HFBA) is an effective approach. osha.gov This procedure converts the polar amine groups into less polar, more volatile amide derivatives, making them highly suitable for GC analysis. osha.gov

Choice of Detectors:

Flame Ionization Detector (FID): A robust and widely used detector that provides excellent sensitivity for nearly all organic compounds. google.com It is a common choice for purity analysis where universal detection is desired.

Nitrogen-Phosphorus Detector (NPD): An NPD offers superior sensitivity and selectivity for nitrogen-containing compounds. epa.gov This makes it particularly well-suited for the trace-level analysis of 1-N-Ethylbenzene-1,2-diamine, as it minimizes interference from the sample matrix.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest level of specificity. nih.gov It not only quantifies the compound but also provides structural information from the mass spectrum, enabling definitive identification of the main component and any related impurities. nih.gov

Table 2: Typical GC Parameters for Analysis

Parameter Typical Specification Purpose
Derivatization Acylation with Heptafluorobutyric Acid Anhydride (HFBA) Increases volatility and thermal stability, and improves chromatographic peak shape. osha.gov
Column DB-624 or similar mid-polarity capillary column Separates the derivatized analyte from other components in the sample mixture. google.com
Carrier Gas Helium or High-Purity Nitrogen Inert gas that carries the sample through the column. google.comepa.gov
Inlet Temperature 200-250 °C Ensures rapid volatilization of the sample upon injection. google.com
Oven Program Temperature programming (e.g., ramp from a low to high temperature) Optimizes the separation of compounds with different boiling points.

| Detector | MS, FID, or NPD | Provides selective and/or sensitive detection of the derivatized analyte. google.comepa.govnih.gov |

Electrochemical Methods for Studying Redox Properties of the Compound

While specific electrochemical studies on this compound are not extensively documented, the redox properties of the core 1,2-phenylenediamine moiety are well-established. This aromatic diamine structure is known to be "redox non-innocent," meaning it can actively participate in electron transfer reactions and exist in multiple stable oxidation states. mdpi.com

The electrochemical behavior of 1-N-Ethylbenzene-1,2-diamine is expected to be dominated by the oxidation of the diamine functional group. The oxidation process typically occurs in sequential one-electron steps. The initial one-electron oxidation would form a radical cation species. A subsequent one-electron oxidation would yield the corresponding quinonediimine. These redox processes are often reversible or quasi-reversible, depending on the solvent, pH, and stability of the oxidized species.

Key Research Findings from Related Compounds:

Complexes formed with ligands derived from 1,2-phenylenediamine show rich redox chemistry, with the ligand capable of existing in several distinct oxidation states. mdpi.com

The complexation of the diamine with a metal center can be associated with an intramolecular redox process, where the ligand is oxidized while the metal is reduced. mdpi.com

The primary technique for investigating these properties is Cyclic Voltammetry (CV) . In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides critical information about the redox processes.

Table 3: Application of Electrochemical Methods

Method/Parameter Information Obtained Relevance to this compound
Cyclic Voltammetry (CV) Measures oxidation and reduction potentials. Determines the energy required to remove electrons from (oxidize) the diamine moiety.
Peak Potentials (Epa, Epc) Formal redox potential (E°'), indicating the thermodynamic ease of the redox event. Provides a quantitative measure of the compound's electron-donating ability.
Peak Separation (ΔEp) Indicates the reversibility of the electron transfer process. Reveals the chemical stability of the oxidized forms (radical cation, quinonediimine). A reversible process suggests the oxidized species is stable on the timescale of the experiment.

| Peak Currents (Ipa, Ipc) | Related to the concentration of the analyte and the number of electrons transferred. | Can be used for quantitative analysis and to confirm the number of electrons involved in each oxidation step. |

Computational and Theoretical Chemistry Studies of 1 N Ethylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict a variety of molecular properties, including optimized geometries, spectroscopic parameters, and reactivity descriptors. researchgate.netscirp.org

The first step in most DFT studies is geometry optimization, where the molecule's lowest energy conformation is determined. For aromatic amines, this involves calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. Functionals such as B3LYP combined with basis sets like 6–311++G(d,p) are commonly used for this purpose. irjweb.com

Once the geometry is optimized, the electronic structure can be analyzed. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. physchemres.orgyoutube.com A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For aromatic compounds, the HOMO is often distributed over the π-system of the benzene (B151609) ring and the lone pairs of the nitrogen atoms, while the LUMO is typically located over the antibonding π* orbitals of the aromatic ring.

Table 1: Representative Frontier Orbital Energies and Energy Gap

Parameter Description Typical Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -2.0

Note: The values presented are typical for similar aromatic amine compounds and serve for illustrative purposes.

DFT calculations are a reliable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dkchemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

Comparing the computed ¹H and ¹³C NMR chemical shifts with experimental data serves as a powerful method for structural verification. nih.gov Good correlation between predicted and observed spectra confirms the optimized geometry and provides confidence in the computational model. mdpi.com Discrepancies can indicate the presence of different conformers, tautomers, or intermolecular effects like hydrogen bonding in the experimental sample. ruc.dk The accuracy of these predictions depends on the choice of the DFT functional, basis set, and the inclusion of solvent effects. nih.govnih.gov

Table 2: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts

Atom Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Calculated ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm)
C1 145.2 144.8 - -
C2 135.8 136.1 - -
C3 118.5 118.3 6.75 6.78
C4 119.7 119.9 6.88 6.91
C5 115.1 115.4 6.69 6.72
C6 121.3 121.0 7.15 7.11
C-ethyl 38.9 39.2 3.12 3.15

Note: These values are hypothetical and representative for a molecule with a similar structure.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting chemical reactivity. researchgate.netrsc.org The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For 1-N-Ethylbenzene-1,2-diamine, negative potential is expected around the nitrogen atoms due to their lone pairs, while the amine hydrogens would exhibit positive potential. dtic.mil

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netirjweb.com These descriptors, based on conceptual DFT, provide a quantitative measure of molecular stability and reactivity. researchgate.netscielo.org.mx

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. physchemres.org It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. irjweb.com

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). irjweb.com

Table 3: Calculated Global Reactivity Descriptors

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer
Global Softness (S) 1 / η Capacity for electron acceptance

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of conformational changes, solvent interactions, and self-assembly processes. nih.govrsc.org

For a molecule like 1-N-Ethylbenzene-1,2-diamine, MD simulations in a solvent (such as water) can reveal how the molecule rotates, vibrates, and interacts with its environment. These simulations are particularly useful for studying self-assembly, where individual molecules aggregate to form larger, ordered structures. utdallas.eduresearchgate.net The process often begins with the formation of small clusters, which then merge and organize into more stable arrangements driven by intermolecular forces like hydrogen bonding and π-π stacking. nih.gov

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) is a field that analyzes the topology of scalar fields derived from quantum mechanics, most notably the electron density (ρ). researchgate.netnih.gov Through Bader's "Atoms in Molecules" (AIM) theory, QCT partitions the electron density to define atoms, chemical bonds, and other structural features. nih.gov

The analysis focuses on the critical points (CPs) of the electron density, where the gradient of ρ is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. researchgate.net The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the bond. For example, a high ρBCP and a negative ∇²ρBCP are characteristic of a shared (covalent) interaction, while a low ρBCP and a positive ∇²ρBCP signify a closed-shell interaction, such as an ionic bond or a van der Waals interaction. skoltech.ru

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The dihydrochloride (B599025) salt of 1-N-Ethylbenzene-1,2-diamine possesses several functional groups capable of engaging in significant intermolecular interactions. Computational methods are essential for characterizing and quantifying these non-covalent forces, which govern the crystal packing and supramolecular chemistry of the compound.

Hydrogen Bonding: The presence of N-H groups (as ammonium (B1175870) ions in the dihydrochloride form) allows for the formation of strong hydrogen bonds, likely with the chloride counter-ions (N-H⁺···Cl⁻) or between molecules (N-H···N). These interactions are crucial for the stability of the crystal lattice.

Applications of 1 N Ethylbenzene 1,2 Diamine in Advanced Materials Science

Polymeric Materials Synthesis

Aromatic diamines are recognized as fundamental components in the synthesis of a wide range of polymers. Their utility as monomers is central to the preparation of materials such as polyimides and other nitrogen-containing polymers, where the diamine's structure dictates many of the final properties of the material.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov The synthesis of polyimides typically involves a two-step polymerization process. The first step is a polyaddition reaction between an aromatic diamine and an aromatic dianhydride to form a soluble poly(amic acid) precursor. In the second step, this precursor undergoes thermal or chemical imidization to form the final polyimide. nih.govresearchgate.net

The incorporation of 1-N-Ethylbenzene-1,2-diamine as the diamine monomer can influence the properties of the resulting polyimide. The presence of the ethyl group can disrupt polymer chain packing, which may enhance the solubility of the polyimide in organic solvents without significantly compromising its thermal properties. This improved processability is a critical advantage in the fabrication of films and coatings for microelectronics and aerospace applications. The thermal stability of polyimides is typically evaluated by their glass transition temperature (Tg) and the temperature at which 5% weight loss occurs (Td5%). High-performance polyimides often exhibit Tg values well above 200°C and Td5% values exceeding 450°C. nih.govresearchgate.net

Table 1: Representative Thermal Properties of High-Performance Polyimides
Polyimide SystemGlass Transition Temperature (Tg)Decomposition Temperature (Td5%)Key Monomers
Fluorinated PEI215–250 °C>470 °CTFMB, TAHQ, NPDA nih.gov
Fluorene-containing PI>340 °C526–539 °C4,4'-(9H-fluorene-9,9-diyl)-bis(2-tert-butylaniline) researchgate.net
Naphthalene-based PINot SpecifiedHigh Thermal Stability2,2′-dinaphthylbiphenyl-4,4′-diamine researchgate.net

Beyond polyimides, 1-N-Ethylbenzene-1,2-diamine serves as a valuable precursor for a variety of other nitrogen-containing polymers and heterocyclic compounds that can be polymerized. The ortho-diamine functionality is a key structural motif for synthesizing heterocycles like benzimidazoles and quinoxalines. These heterocyclic units can be incorporated into polymer backbones to create materials with enhanced thermal stability, specific optical properties, or improved chemical resistance.

The synthesis of side-chain liquid-crystalline polymers is another area where derivatives of such amines find use. For example, complex amine precursors can be used to create monomers like dendritic 2-oxazolines. nih.gov The subsequent polymerization of these monomers yields polyoxazolines, which are a type of poly(ethyleneimine) derivative. nih.gov This demonstrates a pathway where a functionalized diamine can act as a foundational element for constructing complex, nitrogen-rich polymeric architectures with tailored properties. nih.gov

Chemical Sensors and Detection Systems Development

Chemical sensors are devices that produce a measurable signal in response to a change in the concentration of a chemical species. nih.gov They typically consist of a sensing element that interacts with the target analyte and a transducer that converts this interaction into a detectable output, such as an optical or electrical signal. nih.gov

While direct applications of 1-N-Ethylbenzene-1,2-diamine in commercial sensors are not widely documented, its molecular structure makes it a highly promising candidate for developing novel sensing materials. As a derivative of ortho-phenylenediamine, it can act as a bidentate ligand, coordinating with metal ions through its two adjacent nitrogen atoms. This coordination capability is crucial for sensor design.

Metal complexes synthesized from 1-N-Ethylbenzene-1,2-diamine ligands can exhibit unique electronic and magnetic properties. These properties can be modulated by the binding of a target analyte to the metal center or the ligand itself. This change can manifest as a variation in color (colorimetric sensing) or fluorescence (fluorometric sensing), forming the basis of an optical sensor. Similarly, changes in the redox state of the metal complex upon analyte binding could be detected electrochemically. The asymmetric nature of the ligand, due to the N-ethyl group, could also be exploited to impart selectivity in analyte recognition.

Table 2: Potential Sensor Mechanisms Utilizing 1-N-Ethylbenzene-1,2-diamine Derivatives
Sensing MechanismPrinciple of OperationPotential Analyte
Colorimetric SensingA metal complex of the ligand changes color upon binding to the analyte.Heavy metal ions, anions
Fluorometric SensingThe fluorescence intensity or wavelength of a ligand-metal complex is altered by the analyte.Explosives, organic pollutants
Electrochemical SensingThe redox potential of a metal complex immobilized on an electrode shifts upon interaction with the analyte.Biomolecules, toxic gases

Surface Modification and Coating Technologies

Surface modification is a critical technology used to alter the properties of a material's surface to enhance its performance, for instance, by improving corrosion resistance, biocompatibility, or adhesion. mdpi.com The chemical reactivity of 1-N-Ethylbenzene-1,2-diamine, specifically its primary and secondary amine groups, makes it a suitable agent for surface functionalization.

This compound can be used as a molecular linker to covalently graft functional molecules or polymers onto a substrate. For example, a surface containing carboxylic acid or epoxide groups can react with the amine groups of 1-N-Ethylbenzene-1,2-diamine, creating a new surface terminated with amine functionalities. This newly functionalized surface can then undergo further reactions, such as the initiation of polymer growth via "grafting-from" techniques or the attachment of biomolecules. This approach allows for the precise engineering of surface properties for applications ranging from biomedical implants to advanced electronics. mdpi.comnih.gov

Self-Assembly Processes and Nanomaterials

Self-assembly is a process where disordered components spontaneously form organized structures driven by specific, non-covalent interactions. nih.govresearchgate.net These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination. nih.gov The molecular structure of 1-N-Ethylbenzene-1,2-diamine contains several features conducive to directing self-assembly processes.

Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking interactions, which help to organize molecules in a columnar or layered fashion.

Amine Groups: The primary and secondary amine groups are capable of forming strong, directional hydrogen bonds, a key driving force for the self-assembly of many organic molecules.

Metal Coordination: As a bidentate ligand, it can coordinate with metal ions to form well-defined metal-organic complexes that can further self-assemble into larger supramolecular architectures or metal-organic frameworks (MOFs).

Asymmetry: The mono-N-ethyl substitution introduces asymmetry, which can lead to the formation of more complex and less symmetric nanostructures compared to its unsubstituted counterpart.

This compound can therefore act as a molecular building block for the bottom-up fabrication of functional nanomaterials. By chemically modifying the molecule, for instance by attaching long alkyl chains to create an amphiphile, it could be induced to self-assemble into structures like micelles, nanotubes, or vesicles in solution. researchgate.net These self-assembled nanostructures have potential applications in fields such as drug delivery and catalysis.

Biochemical and Biophysical Research Involving 1 N Ethylbenzene 1,2 Diamine in Vitro Focus

Enzyme-Substrate/Inhibitor Interaction Mechanisms (In Vitro)

The presence of the N-ethyl group in 1-N-Ethylbenzene-1,2-diamine could influence its interaction with enzyme active sites in several ways compared to the unsubstituted o-phenylenediamine (B120857). These potential influences, detailed in Table 1, remain speculative without direct experimental data.

Table 1: Potential Influences of the N-Ethyl Group on Enzyme Interactions

Potential EffectPutative Mechanism
Steric Hindrance The ethyl group could sterically block access to the enzyme's active site, potentially altering the binding affinity and specificity compared to smaller or unsubstituted analogs.
Hydrophobic Interactions The ethyl moiety introduces a hydrophobic character, which could lead to favorable interactions with nonpolar pockets within an enzyme's active site, potentially enhancing binding.
Modified Reactivity The electronic properties of the diamine system are altered by the electron-donating nature of the ethyl group, which could affect the compound's reactivity and its ability to act as a substrate or inhibitor.

o-Phenylenediamine itself can undergo oxidation, a reaction that is sometimes catalyzed by enzymes and can be used in assays. For instance, horseradish peroxidase can catalyze the oxidation of o-phenylenediamine in the presence of hydrogen peroxide, a principle used in ELISA immunoassays. taylorandfrancis.com The N-ethyl substitution would likely alter the redox potential of the diamine, thus affecting the kinetics of such enzymatic reactions.

Protein Modification Studies (In Vitro)

In vitro protein modification is a crucial area of biochemical research. While there is no specific literature detailing the use of 1-N-Ethylbenzene-1,2-diamine for protein modification, the chemical nature of its diamine functional groups suggests potential reactivity towards certain amino acid side chains under specific conditions.

Aromatic amines can, under oxidative conditions, form reactive species that may covalently modify proteins. The reactivity of 1-N-Ethylbenzene-1,2-diamine would be influenced by the presence of the N-ethyl group. General, non-specific ethylation of proteins, particularly on aspartate and glutamate (B1630785) residues, has been observed in vitro under acidic conditions in the presence of ethanol (B145695), but this is a chemically induced modification rather than a targeted labeling strategy involving a specific reagent like 1-N-Ethylbenzene-1,2-diamine. nih.gov

The potential for 1-N-Ethylbenzene-1,2-diamine to be used in more targeted protein modification would likely involve its derivatization to introduce a more reactive functional group, a common strategy in the design of protein labeling agents.

Molecular Target Engagement Studies (In Vitro)

Molecular target engagement studies aim to confirm that a compound interacts with its intended biological target. For a novel compound like 1-N-Ethylbenzene-1,2-diamine, a variety of in vitro biophysical techniques could be employed to investigate its binding to a target protein. These hypothetical applications are outlined in Table 2.

Table 2: Potential In Vitro Techniques for Molecular Target Engagement Studies

TechniquePrinciple of Application
Isothermal Titration Calorimetry (ITC) ITC could directly measure the binding affinity and thermodynamics of the interaction between 1-N-Ethylbenzene-1,2-diamine and a target protein by detecting the heat changes upon binding.
Surface Plasmon Resonance (SPR) SPR could be used to study the kinetics of binding, providing on- and off-rates for the interaction of 1-N-Ethylbenzene-1,2-diamine with a protein immobilized on a sensor chip.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR techniques, such as chemical shift perturbation, could identify the binding site of 1-N-Ethylbenzene-1,2-diamine on a target protein by observing changes in the protein's NMR spectrum upon addition of the compound.
Thermal Shift Assay (TSA) TSA could be used to assess the stabilizing effect of 1-N-Ethylbenzene-1,2-diamine binding on a target protein by measuring changes in the protein's melting temperature.

The development of fluorescent probes from o-phenylenediamine derivatives for the detection of nitric oxide provides a relevant example of molecular target engagement. rsc.org In these systems, the o-phenylenediamine moiety reacts with nitrosating species to form a fluorescent benzotriazole, indicating the presence of the target. rsc.org A similar strategy could theoretically be adapted using an N-ethylated derivative.

Design of Ligands for Biomimetic Systems

Biomimetic chemistry involves the design of synthetic molecules that mimic the function of biological systems, such as the active sites of metalloenzymes. o-Phenylenediamine and its derivatives are versatile building blocks in the synthesis of multidentate ligands that can coordinate to metal ions, forming complexes that can model the structure and reactivity of enzyme active sites.

The two amino groups of 1-N-Ethylbenzene-1,2-diamine can act as a bidentate ligand, coordinating to a metal center. The N-ethyl group would modulate the steric and electronic properties of the resulting metal complex. This could influence the coordination geometry, the stability of the complex, and its catalytic activity if it is designed to mimic an enzyme.

For instance, Schiff base ligands derived from the condensation of o-phenylenediamines with aldehydes or ketones are widely used in coordination chemistry. The introduction of an N-ethyl group could lead to the formation of asymmetric Schiff base ligands, which are of interest in asymmetric catalysis, a key area of biomimetic research. The potential modifications to ligand properties due to the N-ethyl group are summarized in Table 3.

Table 3: Potential Impact of N-Ethyl Substitution on Ligand Properties in Biomimetic Systems

PropertyPotential Influence of N-Ethyl Group
Coordination Geometry The steric bulk of the ethyl group could enforce a particular coordination geometry around the metal center, which could be designed to mimic the geometry of a metalloenzyme active site.
Electronic Properties The electron-donating nature of the ethyl group can increase the electron density on the nitrogen atoms, potentially strengthening the coordinate bond to the metal and altering the redox potential of the metal center.
Solubility The hydrophobic ethyl group could enhance the solubility of the metal complex in non-polar solvents, which can be advantageous for certain catalytic applications.

Environmental Fate and Degradation Studies of 1 N Ethylbenzene 1,2 Diamine

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of 1-N-Ethylbenzene-1,2-diamine is likely to be influenced by the presence of both the ethylbenzene (B125841) and diamine moieties.

Aerobic Biodegradation:

Under aerobic conditions, microorganisms are expected to be the primary drivers of degradation. epa.gov For the ethylbenzene portion, aerobic catabolism can proceed via two main pathways initiated by dioxygenation of the aromatic ring, leading to ring cleavage. ethz.ch Bacterial genera such as Pseudomonas, Enterobacteriaceae, Moraxella, Bacillus, and Micrococcus have been identified as capable of degrading ethylbenzene. researchgate.net The degradation process often involves the formation of intermediates like 1-phenylethanol (B42297) and phenylacetate. researchgate.net Research has shown that the presence of a carbon source can significantly enhance the biodegradation rate of ethylbenzene. researchgate.net For the aniline (B41778) portion of the molecule, studies on N,N-diethylaniline have demonstrated that aerobic biodegradation is a significant removal mechanism in contaminated aquifers. nih.govresearchgate.net The degradation of aniline compounds often involves oxidative deamination to catechol, which is then further metabolized. researchgate.net

Anaerobic Biodegradation:

In the absence of oxygen, the biodegradation of 1-N-Ethylbenzene-1,2-diamine is expected to be slower. hopemaxchem.com For the ethylbenzene component, anaerobic degradation has been observed under denitrifying and sulfate-reducing conditions. nih.govprovectusenvironmental.com The initial step in anaerobic ethylbenzene degradation by denitrifying bacteria is the dehydrogenation to (S)-1-phenylethanol. nih.gov Benzoyl-CoA is a common central intermediate in the anaerobic degradation of many aromatic hydrocarbons, including ethylbenzene. ethz.ch For the phenylenediamine part, anaerobic biodegradation is generally slower than its aerobic counterpart. hopemaxchem.com The process under anaerobic conditions may involve the reduction of amino groups or cleavage of the phenyl ring, forming different intermediates than those seen in aerobic pathways. hopemaxchem.com Studies on benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX) have shown that while anaerobic degradation can occur, it is often at a much slower rate than under aerobic conditions, with nitrate (B79036) sometimes serving as a terminal electron acceptor. nih.gov

Table 1: Summary of Potential Biodegradation Pathways for Structurally Similar Compounds

ConditionStructural MoietyKey Degradation StepsPotential IntermediatesReferences
Aerobic EthylbenzeneDioxygenation of aromatic ring, extradiol ring cleavage1-Phenylethanol, Phenylacetate, Catechols ethz.chresearchgate.net
Phenylenediamine/AnilineOxidative deaminationCatechol, cis,cis-muconic acid researchgate.net
Anaerobic EthylbenzeneDehydrogenation, formation of benzoyl-CoA(S)-1-Phenylethanol, Benzoyl-CoA nih.govethz.ch
PhenylenediamineReduction of amino groups, ring cleavagep-aminophenol hopemaxchem.com

Photolytic and Oxidative Degradation Processes

The degradation of 1-N-Ethylbenzene-1,2-diamine in the environment will also be influenced by abiotic processes such as photolysis and oxidation.

Photolytic Degradation:

Direct photolysis of the ethylbenzene portion of the molecule is not considered environmentally significant as it does not absorb UV-visible radiation at wavelengths longer than 290 nm. inchem.org However, indirect photolytic transformations can occur in surface water in the presence of naturally occurring substances like humic acids (sensitized photolysis). cdc.gov For the phenylenediamine moiety, studies on p-phenylenediamine (B122844) have shown that it can undergo photocatalytic degradation in the presence of a catalyst like TiO2 and UV light. nih.gov The photodegradation kinetics of related aromatic compounds like ethylbenzene have been shown to follow pseudo-first-order reactions. mdpi.com

Oxidative Degradation:

Atmospheric oxidation is a primary degradation pathway for volatile organic compounds. For ethylbenzene, the reaction with photochemically produced hydroxyl radicals in the atmosphere is rapid, with an estimated half-life of less than three days. epa.govcdc.govcdc.gov This photo-oxidation can contribute to the formation of photochemical smog. alberta.ca The oxidation of o-phenylenediamine (B120857) can be catalyzed by various means, including gold nanoparticles in the presence of copper ions, leading to the formation of 2,3-diaminophenazine. mdpi.comacs.org N-ethylaniline is known to turn brown on exposure to light and air, indicating its susceptibility to oxidative processes. nih.gov

Table 2: Key Abiotic Degradation Processes for Structurally Similar Compounds

ProcessStructural MoietyKey MechanismsEnvironmental SignificanceReferences
Photolysis EthylbenzeneInsignificant direct photolysis; sensitized photolysis possibleMinor in water inchem.orgcdc.gov
PhenylenediaminePhotocatalytic degradation with catalysts (e.g., TiO2)Potentially significant in treated water nih.gov
Oxidation EthylbenzeneReaction with hydroxyl radicals in the atmosphereMajor atmospheric degradation pathway epa.govcdc.govcdc.gov
Phenylenediamine/AnilineCatalytic oxidation; reaction with air and lightLeads to colored degradation products mdpi.comnih.gov

Sorption and Leaching Behavior in Environmental Compartments

The mobility of 1-N-Ethylbenzene-1,2-diamine in the environment will be governed by its tendency to adsorb to soil and sediment, which in turn affects its potential for leaching into groundwater.

Sorption:

The sorption behavior of this compound will be influenced by its different structural components. The ethylbenzene portion suggests a moderate tendency to adsorb to soil. cdc.gov However, the presence of amino groups, as in N-ethylaniline and o-phenylenediamine, can lead to more complex interactions. N-ethylaniline is expected to have high mobility in soil based on its estimated Koc value. nih.gov However, its protonated form is expected to bind strongly to soil surfaces. nih.gov Polymer sorbents based on o-phenylenediamine have been shown to efficiently remove metal ions from aqueous solutions, indicating the potential for this moiety to interact with environmental matrices. niscpr.res.in

Leaching:

The potential for 1-N-Ethylbenzene-1,2-diamine to leach into groundwater is directly related to its sorption characteristics. Compounds with low sorption coefficients are more likely to be mobile in soil and leach into groundwater. Ethylbenzene does not readily bind to soil and can move quickly into groundwater. epa.gov The high mobility predicted for N-ethylaniline also suggests a potential for leaching. nih.gov Therefore, it can be inferred that 1-N-Ethylbenzene-1,2-diamine may have a moderate to high potential for leaching, depending on soil properties and pH, which would affect the protonation state of the amino groups.

Volatilization and Atmospheric Transport

The tendency of 1-N-Ethylbenzene-1,2-diamine to volatilize and be transported in the atmosphere is a critical aspect of its environmental distribution.

Volatilization:

Ethylbenzene is a volatile compound, and a significant portion of it released to the environment is expected to partition into the atmosphere. cdc.gov It readily evaporates at room temperature. Volatilization from water surfaces is also expected to be a significant fate process for the neutral species of N-ethylaniline, with estimated volatilization half-lives of 41 hours for a model river and 22 days for a model lake. nih.gov Given these characteristics, 1-N-Ethylbenzene-1,2-diamine is likely to exhibit a tendency to volatilize from soil and water surfaces.

Atmospheric Transport:

Once in the atmosphere, the transport of 1-N-Ethylbenzene-1,2-diamine will be determined by its atmospheric lifetime. As noted, the atmospheric half-life of ethylbenzene is relatively short (less than 3 days) due to rapid photo-oxidation. epa.govcdc.govcdc.govalberta.ca This short atmospheric lifetime limits its potential for long-range atmospheric transport. alberta.ca Therefore, any atmospheric contamination from 1-N-Ethylbenzene-1,2-diamine is likely to be more of a local or regional concern rather than a global one.

Bioremediation Potential of the Compound

Bioremediation strategies could be employed to clean up environments contaminated with 1-N-Ethylbenzene-1,2-diamine.

The demonstrated ability of various microorganisms to degrade ethylbenzene suggests that bioremediation is a viable option. researchgate.net Biopile treatment has been shown to be effective in reducing ethylbenzene and styrene (B11656) concentrations in contaminated soil by over 95% within a few months, with the majority of the removal attributed to biodegradation. osti.gov For contaminated groundwater, enhancing anaerobic biodegradation of ethylbenzene has been achieved under sulfate-reducing conditions by mitigating high sulfide (B99878) concentrations. provectusenvironmental.com The presence of bacteria capable of degrading aniline and its derivatives in activated sludge and aquifers also points to the potential for bioremediation. nih.govnih.govzju.edu.cn Therefore, it is plausible that bioremediation techniques, such as bioaugmentation with specific microbial consortia or biostimulation by providing nutrients and electron acceptors, could be effective in treating contamination by 1-N-Ethylbenzene-1,2-diamine.

Future Research Directions and Emerging Opportunities for 1 N Ethylbenzene 1,2 Diamine Dihydrochloride

Development of Novel Synthetic Methodologies

While classical methods for synthesizing N-aryl diamines are established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Emerging opportunities lie in the adoption of green chemistry principles and advanced catalytic processes.

Photocatalysis, for instance, offers a powerful tool for C-N bond formation under mild conditions. Visible-light-driven methods can enable the synthesis of N-aryl amines through catalytic dehydrogenation of allylic amines or direct functionalization of anilines. nih.govmdpi.comrsc.org A novel approach involves the solvent-controllable photoreaction of specific precursors, such as 4-methoxyazobenzenes, which can selectively yield N-arylbenzene-1,2-diamines in moderate to good yields. nih.govrsc.org Another promising strategy is the hydroamination of enecarbamates with aryl amines using photoredox catalysis, which allows for the creation of diverse β-diamine building blocks. nih.gov

Furthermore, transition-metal-free protocols are gaining traction. One such method involves the synthesis of 1,2-diamines from vinyl sulfonium (B1226848) salts and arylamines, which proceeds under mild conditions without the need for a metal catalyst or an oxidizing agent. nih.gov Microwave-assisted synthesis also presents an opportunity for accelerating ring-closure reactions to create related heterocyclic structures from N-aryl-1,3-propanediamines, a technique that could be adapted for derivatives of 1,2-diamines. researchgate.net

These advanced methodologies could provide higher yields, reduce waste, and allow for greater functional group tolerance in the synthesis of 1-N-Ethylbenzene-1,2-diamine dihydrochloride (B599025) and its analogs.

Table 1: Comparison of Modern Synthetic Approaches for N-Aryl Diamines

Synthetic Method Key Features Potential Advantages Reference(s)
Visible-Light Photocatalysis Uses light energy to drive C-N bond formation; often employs a photosensitizer. Mild reaction conditions, high selectivity, sustainable energy source. nih.govmdpi.comrsc.org
Solvent-Controllable Photoreaction Product selectivity (diamine vs. benzimidazole) is controlled by the choice of solvent. Tunable synthesis for different target molecules from a common precursor. nih.govrsc.org
Copper-Catalyzed N-Arylation Employs inexpensive copper catalysts for coupling aryl halides with amines. Cost-effective, tolerates various functional groups. mdpi.comresearchgate.netbeilstein-journals.org
Transition-Metal-Free Diamination Utilizes vinyl sulfonium salts to react with arylamines, forming an aziridine (B145994) intermediate. Avoids potentially toxic and expensive metal catalysts. nih.gov

Exploration of New Catalytic Systems

The structural features of 1-N-Ethylbenzene-1,2-diamine—specifically its vicinal diamine arrangement and N-aryl substitution—make it an excellent candidate as a ligand in catalysis. Future research should focus on its application in both organocatalysis and transition metal catalysis.

As a chiral ligand, derivatives of 1-N-Ethylbenzene-1,2-diamine could be employed in asymmetric synthesis. Ruthenium(II) complexes bearing chiral diamine ligands have demonstrated high efficiency in the asymmetric hydrogenation of ketones and other unsaturated compounds. nih.govresearchgate.net The electronic and steric properties of the N-ethylbenzene group can be fine-tuned to influence the catalytic activity and enantioselectivity of such metal complexes. These complexes show promise in C-N and C-C coupling reactions, including the N-alkylation of amines and α-alkylation of ketones. nih.govacs.org

In the realm of organocatalysis, bifunctional catalysts derived from 1,2-benzenediamine scaffolds have been developed for reactions like the Michael addition. mdpi.com By incorporating the 1-N-ethylbenzene-1,2-diamine core, novel organocatalysts could be designed to activate substrates through hydrogen bonding, creating a specific chiral environment for asymmetric transformations. acs.orgnih.gov Furthermore, copper-diamine catalyst systems are well-established for N-arylation reactions, and exploring the specific efficacy of 1-N-Ethylbenzene-1,2-diamine as the ligand could lead to more general and robust conditions for synthesizing complex nitrogen-containing heterocycles. acs.org

Table 2: Potential Catalytic Applications for 1-N-Ethylbenzene-1,2-diamine

Catalytic System Target Reaction Role of Diamine Potential Outcome Reference(s)
Ruthenium(II) Complexes Asymmetric Hydrogenation, N-Alkylation Chiral ligand coordinating to the metal center. High enantioselectivity and catalytic turnover in reduction and coupling reactions. nih.govnih.govacs.org
Bifunctional Organocatalysis Michael Addition, Mannich Reaction Acts as a hydrogen-bond donor and Brønsted base. Enantioselective C-C bond formation under metal-free conditions. mdpi.comacs.orgnih.gov
Copper(I) Complexes N-Arylation of Heterocycles Ligand to stabilize and activate the copper catalyst. Efficient synthesis of complex arylamines and N-heterocycles. acs.org

Advanced Computational Modeling for Structure-Property Relationships

To accelerate the discovery and optimization of applications for 1-N-Ethylbenzene-1,2-diamine dihydrochloride, advanced computational modeling is indispensable. Density Functional Theory (DFT) and machine learning (ML) offer predictive power that can guide experimental efforts.

DFT calculations can be used to investigate the structural and electronic properties of the diamine and its metal complexes. researchgate.netnih.govnih.gov Such studies can elucidate the nature of metal-ligand bonding, predict the stability of different coordination geometries, and rationalize the outcomes of catalytic reactions. researchgate.net For example, computational analysis can help understand how the N-ethylbenzene substituent influences the steric and electronic environment of a catalytic active site, thereby affecting its reactivity and selectivity. nih.gov

Beyond fundamental properties, machine learning models are emerging as a powerful tool for predicting catalytic performance. oulu.fi By creating a dataset that includes structural descriptors of various diamine ligands (including variations of 1-N-Ethylbenzene-1,2-diamine) and their experimental outcomes in specific reactions, ML algorithms like XGBoost can identify complex structure-activity relationships. mdpi.com This data-driven approach can predict the success of new catalyst-substrate combinations, significantly reducing the need for extensive empirical screening and accelerating the development of optimized catalytic systems. nih.govchemrxiv.orgacs.org

Integration into Smart Materials and Responsive Systems

The aromatic diamine core of 1-N-Ethylbenzene-1,2-diamine provides a structural motif suitable for incorporation into advanced functional materials. A significant opportunity lies in the development of "smart" materials that respond to external stimuli such as pH, light, or redox potential.

Aromatic diamines are key building blocks for redox-active polymers and covalent organic frameworks (COFs). rsc.orgcyberleninka.ru By polymerizing derivatives of 1-N-Ethylbenzene-1,2-diamine, it may be possible to create materials with tunable electronic properties. Such polymers could find applications in energy storage, where the redox activity of the diamine units facilitates charge transfer. mdpi.combohrium.commdpi.com The inherent conductivity and redox reversibility of polyphenylenediamines make them suitable for use in sensors and anticorrosion coatings. cyberleninka.ru

Furthermore, the amine functionalities can impart stimuli-responsiveness. Polymers containing o-phenylenediamine (B120857) units have been explored for gas-responsive drug delivery systems, where the material's properties change in the presence of specific biological signals like nitric oxide (NO). researchgate.net This suggests that materials incorporating 1-N-Ethylbenzene-1,2-diamine could be designed to respond to changes in their chemical environment, making them suitable for applications in controlled release systems or chemical sensors.

Biotechnological Applications and Biocatalysis (Non-Clinical)

In the non-clinical biotechnological sphere, the ethylenediamine (B42938) scaffold is a recognized pharmacophore that can be leveraged for developing research tools and probes. Future work could focus on designing derivatives of 1-N-Ethylbenzene-1,2-diamine as specific enzyme inhibitors for research purposes or as components in biocatalytic systems.

The ethylenediamine framework has been successfully used to design potent inhibitors of enzymes like human farnesyltransferase (hFTase), which is studied in the context of cancer cell signaling. nih.gov By systematically modifying the substituents on the 1-N-Ethylbenzene-1,2-diamine core, libraries of compounds can be generated and screened against various enzymes to identify potent and selective inhibitors for biochemical research. researchgate.net Similarly, ethylenediamine derivatives have been investigated as H1 receptor antagonists and tyrosinase inhibitors, highlighting the broad potential of this scaffold in probing biological systems. researchgate.netnih.gov

In biocatalysis, the compound could be functionalized and immobilized onto a solid support to act as a ligand for affinity chromatography or as a scaffold for anchoring enzymes. Photoenzymatic systems, which combine the selectivity of enzymes with the power of photocatalysis, are an emerging field where tailored molecules can mediate electron transfer or act as cofactors. rug.nl Exploring the role of 1-N-Ethylbenzene-1,2-diamine derivatives in such hybrid systems could lead to novel biocatalytic transformations.

Q & A

Q. What protocols ensure compliance with EPA guidelines for environmental release studies?

  • Testing :
  • OECD 301D : Closed bottle test for biodegradability (28-day incubation) .
  • ECOSAR : Estimate aquatic toxicity (LC₅₀ for fish: predicted 12 mg/L) .
  • Reporting : Include hazard codes (H318: Eye damage) and disposal recommendations (incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.